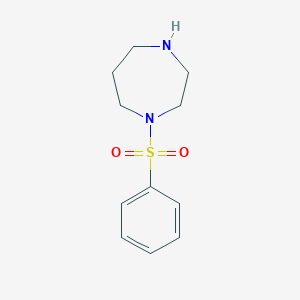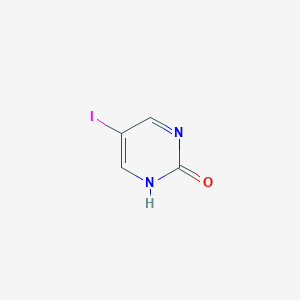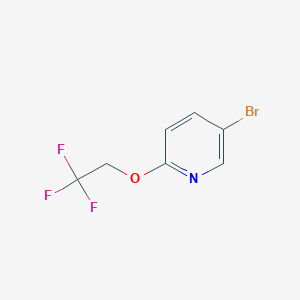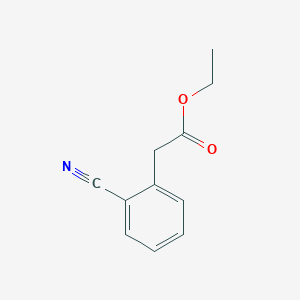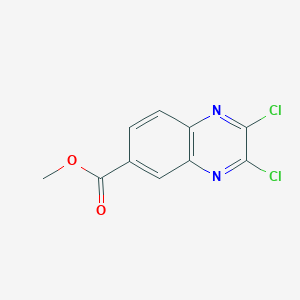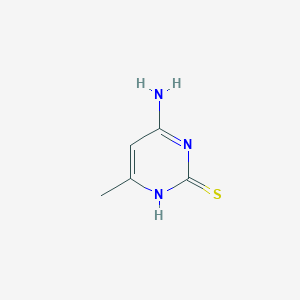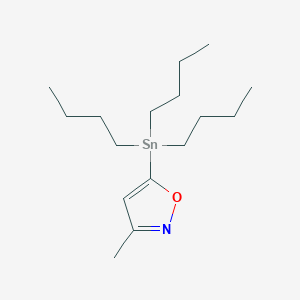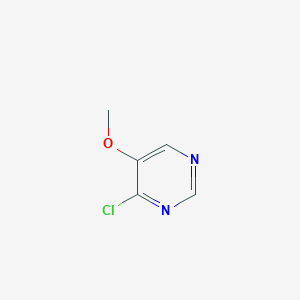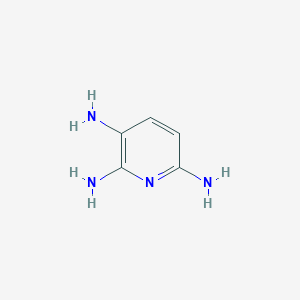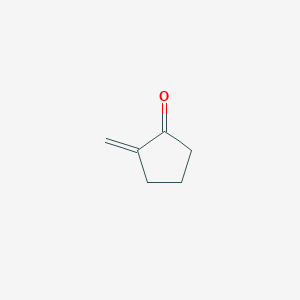
2-Methylidenecyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylidenecyclopentan-1-one, also known as MCHM, is a chemical compound used in the coal industry as a flotation agent. It is a colorless liquid with a fruity odor and is soluble in water and organic solvents. MCHM has gained widespread attention due to a chemical spill that occurred in West Virginia in 2014, which contaminated the drinking water of thousands of people. This incident has led to increased research on the synthesis, mechanism of action, and potential health effects of MCHM.
作用机制
The mechanism of action of 2-Methylidenecyclopentan-1-one is not well understood, but it is believed to act as a surfactant, reducing the surface tension of water and allowing for the separation of coal from rock during the flotation process. This compound may also interact with biological membranes and disrupt cellular function.
Biochemical and Physiological Effects:
Limited studies have been conducted on the biochemical and physiological effects of this compound. However, it has been shown to cause liver damage and oxidative stress in animal studies. This compound may also have estrogenic effects, which could impact reproductive health.
实验室实验的优点和局限性
2-Methylidenecyclopentan-1-one is a useful compound for laboratory experiments due to its low cost and availability. However, it is also highly reactive and can be hazardous if not handled properly. This compound is also volatile and can evaporate quickly, making it difficult to work with in certain conditions.
未来方向
There are several areas of future research related to 2-Methylidenecyclopentan-1-one. These include:
1. Developing more sensitive and accurate analytical methods for detecting this compound in environmental samples.
2. Investigating the long-term health effects of exposure to this compound, particularly in vulnerable populations such as pregnant women and children.
3. Studying the potential for this compound to interact with other chemicals in the environment and impact ecosystem health.
4. Developing safer and more environmentally friendly alternatives to this compound for use in the coal industry.
Conclusion:
In conclusion, this compound is a chemical compound used in the coal industry that has gained attention due to a 2014 chemical spill in West Virginia. While the synthesis and mechanism of action of this compound are relatively well understood, there is still much to be learned about its potential health effects and environmental impact. Future research in this area will be important for protecting public health and the environment.
合成方法
2-Methylidenecyclopentan-1-one is synthesized from cyclopentanone and formaldehyde through a reaction known as the aldol condensation. The reaction is carried out in the presence of a base catalyst and yields this compound as the major product. The synthesis of this compound is relatively simple and can be carried out on a large scale.
科学研究应用
2-Methylidenecyclopentan-1-one has been used as a model compound in various scientific studies, including environmental toxicology and analytical chemistry. It has been used to evaluate the toxicity of other chemicals and to develop analytical methods for detecting this compound in environmental samples. This compound has also been used as a reference standard in studies on the fate and transport of chemicals in the environment.
属性
CAS 编号 |
1489-50-5 |
|---|---|
分子式 |
C6H8O |
分子量 |
96.13 g/mol |
IUPAC 名称 |
2-methylidenecyclopentan-1-one |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h1-4H2 |
InChI 键 |
SLRKFRUSEKUSAF-UHFFFAOYSA-N |
SMILES |
C=C1CCCC1=O |
规范 SMILES |
C=C1CCCC1=O |
同义词 |
2-Methylenecyclopentanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



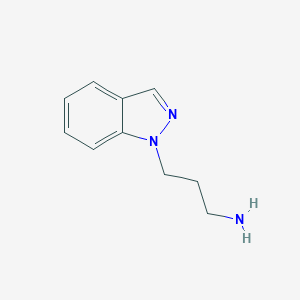
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
